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2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride

tRNA-guanine transglycosylase enzyme kinetics substrate specificity

PreQ1 hydrochloride (CAS 72278-32-1) is the only native eubacterial TGT substrate with sub-micromolar Km (0.39 µM)—6-fold lower than preQ0. Essential for Z. mobilis/E. coli TGT kinetic assays and Shigella flexneri inhibitor screening. For preQ1 riboswitch structural studies, its Kd of 2.1 nM (class I) is 17-fold tighter than preQ0, ensuring aptamer saturation. The HCl salt guarantees 10 mg/mL solubility in PBS/DMSO for direct HTS dilution. Do not substitute with preQ0 or dihydrochloride salts for quantitative work.

Molecular Formula C7H10ClN5O
Molecular Weight 215.64 g/mol
Cat. No. B11730249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride
Molecular FormulaC7H10ClN5O
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1=C(C2C(=O)NC(=NC2=N1)N)CN.Cl
InChIInChI=1S/C7H9N5O.ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;/h2,4H,1,8H2,(H3,9,10,11,12,13);1H
InChIKeyAHDQVQXCHCTEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride (preQ1 HCl): Sourcing Guide for the Canonical Queuine Precursor


2-Amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride (CAS 72278-32-1), universally designated preQ1 hydrochloride, is the naturally occurring eubacterial substrate of tRNA-guanine transglycosylase (TGT; EC 2.4.2.29) and the obligate biosynthetic precursor of the hypermodified nucleoside queuosine [1]. It belongs to the pyrrolo[2,3-d]pyrimidine (7-deazaguanine) family and bears a primary aminomethyl substituent at the 5-position, which is the critical pharmacophore for high-affinity recognition by both TGT active sites and preQ1 riboswitch aptamer domains [2]. As the hydrochloride salt, the compound exhibits solubility of 10 mg/mL in both DMSO and PBS (pH 7.2), enabling direct use in biochemical and biophysical assays without additional formulation .

Why 7-Deazaguanine Analogs Cannot Substitute for 2-Amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride in TGT- and Riboswitch-Based Assays


Although the pyrrolo[2,3-d]pyrimidine scaffold tolerates diverse 5-position substituents in TGT binding, the 5-aminomethyl group of preQ1 is uniquely required to achieve the sub-micromolar Km that defines its natural substrate function [1]. Replacement with a cyano group (preQ0) reduces TGT affinity approximately 6-fold, while substitution with hydroxymethyl increases Km nearly 60-fold to 23 µM [1]. In preQ1 riboswitch aptamers, the aminomethyl side chain engages a specific hydrogen-bonding interaction with base G5 that is absent with preQ0, producing a 17-fold loss in binding affinity (Kd 2.1 nM → 35.1 nM) [2]. Furthermore, the hydrochloride salt form (CAS 72278-32-1) provides defined stoichiometry and aqueous solubility (10 mg/mL in PBS) that the free base does not match . These quantitative differences render generic substitution of preQ1 with any close analog—including preQ0, 7-deazaguanine, or 5-hydroxymethyl derivatives—invalid for experiments requiring native-level TGT kinetics or riboswitch binding.

Quantitative Comparator Evidence for 2-Amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride: Head-to-Head Affinity, Kinetics, and Selectivity Data


TGT Substrate Affinity: preQ1 Km = 0.39 µM vs. preQ0 Km = 2.35 µM (~6-Fold Preference)

In the definitive E. coli TGT structure-activity study by Hoops et al. (1995), the natural substrate preQ1 (compound 2) exhibited a Km of 0.39 ± 0.05 µM, representing the tightest binding among all 5-substituted analogs tested [1]. By contrast, its immediate biosynthetic precursor preQ0 (compound 18, 5-cyano analog) showed a 6-fold weaker Km of 2.35 ± 0.10 µM, and the 5-hydroxymethyl analog (compound 22) displayed a 59-fold weaker Km of 23.0 ± 1.4 µM [1]. Vmax values were comparable across the electron-donating substituent series (~2.6 µM·s⁻¹·mg⁻¹), confirming that the 5-aminomethyl group functions exclusively in binding/recognition, not catalysis [1].

tRNA-guanine transglycosylase enzyme kinetics substrate specificity

PreQ1 Riboswitch Aptamer Binding: preQ1 Kd = 2.1 nM vs. preQ0 Kd = 35.1 nM (~17-Fold Selectivity)

Surface plasmon resonance (SPR) analysis of the Thermoanaerobacter tengcongensis preQ1 riboswitch aptamer revealed an apparent equilibrium dissociation constant (Kd) of 2.1 ± 0.3 nM for preQ1, versus 35.1 ± 6.1 nM for preQ0—a 16.7-fold preference [1]. X-ray crystallography demonstrated that the preQ1 methylamine group forms a specific hydrogen-bonding interaction with base G5 of the aptamer, which is absent for the cyano substituent of preQ0, providing a structural basis for the affinity difference [1]. Across class I, II, and III preQ1 riboswitches, Kd values consistently range from 2 to 50 nM, confirming that the aminomethyl recognition motif is evolutionarily conserved [2].

riboswitch RNA-ligand interaction surface plasmon resonance

Kinetic Stickiness: preQ1 Km = Kd (Binding-Limited) vs. preQ0 Km ≠ Kd (Catalysis-Limited)

A critical mechanistic distinction reported by Hoops et al. (1995) is that preQ1 is a kinetically 'sticky' substrate: its Km (0.39 µM) is equivalent to its true dissociation constant Kd, as evidenced by the fact that the 7-methyl-preQ1 competitive inhibitor Ki (0.51 ± 0.02 µM) closely matches the substrate Km [1]. In contrast, the 7-methyl-preQ0 inhibitor Ki (11 ± 2 µM) is significantly different from the preQ0 substrate Km (2.35 µM), indicating that for preQ0 the measured Km contains catalytic rate contributions and overestimates true binding affinity [1]. This means preQ1's Km can be directly interpreted as a binding constant, whereas preQ0's Km cannot—a critical consideration for any quantitative binding or inhibition study using TGT.

enzyme mechanism kinetic stickiness substrate inhibition

Bacterial vs. Mammalian TGT Orthogonal Selectivity: preQ1 Exclusively Preferred by Eubacterial TGT (Km = 0.35 µM)

Chen et al. (2011) demonstrated that wild-type E. coli TGT processes preQ1 with a Km of 0.35 ± 0.03 µM and kcat of 6.29 × 10⁻³ s⁻¹, yielding a catalytic efficiency (kcat/Km) of 18 × 10⁻³ s⁻¹·µM⁻¹ [1]. Critically, the eubacterial enzyme does not recognize queuine at concentrations up to 50 µM, whereas human (eukaryal) TGT preferentially utilizes queuine (Km = 0.26 µM) over preQ1 [1]. Active-site residue Cys145 in E. coli TGT was shown to be essential for recognizing the aminomethyl side chain of preQ1, and C145V mutation abolishes this preference [1]. This orthogonal substrate specificity establishes preQ1 as the sole appropriate substrate for bacterial TGT assays and antibacterial screening campaigns.

orthogonal substrate selectivity bacterial TGT antibacterial target validation

Mechanism-Based Inactivation by FMPP Contrasts with preQ1's Reversible Turnover: Defining Substrate vs. Inactivator Profiles

The 5-fluoromethyl analog FMPP (2-amino-5-(fluoromethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one) acts as a mechanism-based inactivator of E. coli TGT with KI = 136 µM and kinact = 0.074 min⁻¹, while also partitioning to normal turnover with kcat = 0.461 min⁻¹ and Km = 152 µM [1]. In contrast, preQ1 is exclusively a reversible substrate with Km = 0.39 µM and no inactivation component [2]. FMPP's competitive Ki under initial velocity conditions is 114 µM, approximately 290-fold weaker than preQ1's Km [1]. The 7-methyl-preQ1 competitive inhibitor protects TGT from FMPP inactivation, confirming that both compounds occupy the same active site but with radically different functional outcomes [1].

mechanism-based inactivation competitive inhibition TGT covalent probe

Hydrochloride Salt Solubility: Defined Stoichiometry and 10 mg/mL Aqueous Solubility Enabling Direct Assay Use

The hydrochloride salt form (CAS 72278-32-1, MW 215.64) provides well-defined stoichiometry (1:1 HCl) and aqueous solubility of 10 mg/mL in PBS (pH 7.2) and DMSO, as documented in vendor technical datasheets . This solubility profile permits direct preparation of concentrated stock solutions (up to ~46 mM in aqueous buffer) without requiring organic co-solvents, heating, or pH adjustment . In the original Hoops et al. kinetic studies, preQ1 solutions required DMSO due to limited water solubility of the free base; the hydrochloride salt overcomes this practical limitation [1]. The dihydrochloride form (CAS 86694-45-3, MW 252.10) is also commercially available and offers comparable or enhanced solubility, though its higher chloride content may affect certain sensitive biochemical assays .

compound formulation aqueous solubility salt form comparison

Definitive Application Scenarios for 2-Amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride Based on Quantitative Differentiation Evidence


Bacterial TGT Enzymology and Antibacterial Drug Discovery (Shigella flexneri Virulence Target)

preQ1 hydrochloride is the only appropriate native substrate for E. coli and Z. mobilis TGT kinetic assays. Its Km of 0.39 µM (6-fold lower than preQ0 and 59-fold lower than 5-hydroxymethyl analog) ensures that substrate concentrations can be kept below 1 µM in competition experiments, minimizing solubility artifacts and non-specific effects [1]. The demonstrated orthogonal selectivity—bacterial TGT recognizes preQ1 but not queuine—makes this compound essential for Shigella flexneri TGT inhibitor screening campaigns, where mutation of the tgt gene causes loss of pathogenicity [2]. The hydrochloride salt's 10 mg/mL PBS solubility enables direct compound dilution into assay buffers without DMSO, critical for high-throughput screening plate formats .

PreQ1 Riboswitch Structural Biology (X-ray Crystallography, SPR, and NMR Studies)

For structural determination of preQ1 riboswitch aptamers in the metabolite-bound state, preQ1 hydrochloride must be used at saturating concentrations guided by its Kd of 2.1 nM (class I T. tengcongensis aptamer) [1]. PreQ0, with a 17-fold weaker Kd of 35.1 nM, cannot reliably saturate the aptamer at equivalent concentrations and fails to recapitulate the native closed conformation [1]. Across class II and III riboswitches, preQ1 Kd values of 6.5–50 nM have been consistently reported, and the aminomethyl–G5 hydrogen bond identified crystallographically is absent in preQ0 complexes [2]. The hydrochloride salt form's defined stoichiometry ensures accurate concentration determination by weight, essential for quantitative SPR and ITC measurements .

Queuosine Biosynthesis Pathway Reconstitution and Metabolite Profiling

preQ1 hydrochloride serves as the essential intermediate standard for reconstituting the complete queuosine biosynthetic pathway in vitro, bridging the gap between GTP cyclohydrolase I products and the TGT-catalyzed tRNA modification step [1]. The compound's unique kinetic stickiness property (Km = Kd = 0.39 µM) enables accurate determination of true binding affinity in multi-enzyme reconstitution experiments, whereas preQ0's Km overestimates binding due to catalytic rate contamination [2]. In cellular incorporation studies, 7-aminomethyl-7-deazaguanine (preQ1 base) is irreversibly incorporated into tRNA by mammalian L-M cells but cannot be further processed to queuosine, making the compound a valuable chemical probe for distinguishing TGT-mediated insertion from downstream modification steps .

Mechanistic Discrimination: Reversible Substrate (preQ1) vs. Covalent Inactivator (FMPP) in TGT Probe Development

For laboratories developing covalent chemical probes targeting TGT, preQ1 and FMPP must be sourced as a matched pair: preQ1 provides the reversible substrate control (Km = 0.39 µM, no inactivation), while FMPP provides the mechanism-based inactivator profile (KI = 136 µM, kinact = 0.074 min⁻¹) [1]. The 7-methyl-preQ1 competitive inhibitor (Ki = 0.51 µM) protects TGT from FMPP inactivation, confirming active-site competition and enabling time-dependent protection assays that distinguish specific from non-specific covalent modification [1]. The ~290-fold affinity advantage of preQ1 over FMPP's competitive Ki (114 µM) also makes preQ1 the preferred active-site occupancy probe for competition-based target engagement studies [2].

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